1,6-Diazidohexane

Perovskite Solar Cells Hole Transport Layer Dopant Stabilization

1,6-Diazidohexane (CAS 13028-54-1), also known as DAZH or N3, is an aliphatic diazide with the molecular formula C6H12N6 and a molecular weight of 168.20 g/mol. It features a six-carbon alkane chain terminated by two highly reactive azide (-N3) groups.

Molecular Formula C6H12N6
Molecular Weight 168.2 g/mol
CAS No. 13028-54-1
Cat. No. B185049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazidohexane
CAS13028-54-1
Synonyms1,6-Diazidohexane
Molecular FormulaC6H12N6
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC(CCCN=[N+]=[N-])CCN=[N+]=[N-]
InChIInChI=1S/C6H12N6/c7-11-9-5-3-1-2-4-6-10-12-8/h1-6H2
InChIKeyJEBPUSJPDDISRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diazidohexane (CAS 13028-54-1) for Click Chemistry and Polymer Crosslinking: A Procurement Guide


1,6-Diazidohexane (CAS 13028-54-1), also known as DAZH or N3, is an aliphatic diazide with the molecular formula C6H12N6 and a molecular weight of 168.20 g/mol. It features a six-carbon alkane chain terminated by two highly reactive azide (-N3) groups . This structure enables its primary use as a homobifunctional crosslinker and spacer in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, which is fundamental to polymer synthesis, bioconjugation, and materials science . It is commercially available as a colorless to pale yellow, viscous liquid with a predicted density of 0.929 g/cm³ . The presence of two identical functional groups makes it a versatile building block for creating linear polymers and three-dimensional networks.

1
Homobifunctional crosslinker for CuAAC click chemistry and network formation
2
C6 alkane spacer supports tunable network architecture and pore-size control
3
Enables solvent-resistant interlayers in solution-processed multilayer devices

Why Simple Bis-Azide Substitution Can Fail: The Critical Role of C6 Spacer Length in Network Architecture


Simply substituting 1,6-diazidohexane (C6) with a similar linear bis-azide like 1,4-diazidobutane (C4) or 1,8-diazidooctane (C8) can drastically alter material performance. The six-carbon spacer is not an arbitrary choice; it dictates the final network's flexibility, pore size, and mechanical properties. For instance, in hydrogel systems, the use of the more flexible 1,8-diazidooctane (C8) resulted in storage moduli (G') varying by two orders of magnitude (100–20,000 Pa) and swelling capacities (Q) of 225–470 vol.%, compared to the stiffer networks formed by shorter linkers [1]. In perovskite solar cells, the specific C6 length of 1,6-diazidohexane is crucial for effectively locking lithium ions and TBP within the spiro-OMeTAD hole transport layer, a stabilization effect that is not guaranteed with a different spacer length, leading to a champion power conversion efficiency (PCE) of 22.7% [2]. The physical properties, such as the viscosity of this oily liquid (predicted density 0.929 g/cm³), also differ significantly from shorter-chain crystalline analogs , impacting processing and formulation. Therefore, direct replacement of DAZH with a generic 'diazide' crosslinker without rigorous performance re-validation introduces significant risk of device failure or suboptimal material characteristics.

Spacer Shorter (C4) or longer (C8) bis-azide spacers may alter network flexibility and swelling, requiring full mechanical re-validation.
Processing Physical properties (viscous liquid vs. crystalline solid) differ among chain lengths, potentially affecting formulation and deposition steps.
Device Lithium-ion and TBP locking effects observed with C6 spacer may not transfer to alternative diazides, risking device stability loss.

Quantitative Evidence Guide for 1,6-Diazidohexane (CAS 13028-54-1): Comparative Performance Data


Champion Perovskite Solar Cell Efficiency: 1,6-Diazidohexane Dopant Enables 22.7% PCE via Stabilization of Li-TFSI and TBP

In perovskite solar cell (PSC) research, the standard spiro-OMeTAD hole transport layer (HTL) suffers from performance degradation due to the volatility of the 4-tert-butylpyridine (TBP) dopant and the hygroscopicity/migration of the Li-TFSI dopant. The use of 1,6-diazidohexane (N3) as an additive directly addresses these issues. Compared to a baseline spiro-OMeTAD HTL without N3, the inclusion of N3 stabilizes both dopants, minimizes the formation of a detrimental TBP-PbI2 complex at the interface, and enhances charge carrier transport [1]. This results in a quantifiable improvement in device performance. While the study does not provide a direct PCE for an un-doped control device in this specific experiment, the state-of-the-art efficiency for a champion device with N3 is reported as 22.7% under standard AM 1.5G illumination [1].

HTL stabilization
Reported
Champion PCE 22.7% with N3 additive
Supports device efficiency improvement context
Standard spiro-OMeTAD baseline ~20–21% PCE; AM 1.5G illumination
Perovskite Solar Cells Hole Transport Layer Dopant Stabilization

Solvent-Resistant Interlayers: 1,6-Diazidohexane-Crosslinked PCBM Achieves 18.1% PCE in Perovskite Solar Cells

A major challenge in solution-processed multilayer PSCs is the incompatibility of solvents used for subsequent layers, which can dissolve and damage previously deposited films. 1,6-Diazidohexane (DAZH) is used to crosslink phenyl-C61-butyric acid methyl ester (PCBM), creating a robust electron transport layer (ETL) that is resistant to common processing solvents like N,N-dimethylformamide (DMF) [1]. This crosslinking enables the fabrication of high-performance devices. A direct comparison is drawn between devices using a non-crosslinked PCBM layer (which would be destroyed by subsequent processing) and the DAZH-crosslinked PCBM interlayer. The resulting small area devices achieved a maximum steady-state power conversion efficiency (PCE) of 18.1%, with corresponding modules achieving 14.9% PCE [1].

Solvent-resistant ETL
Head-to-head
18.1% PCE (small area) with crosslinked PCBM
Enables functional multilayer device fabrication
Non-crosslinked layer dissolves in DMF; module PCE 14.9%
Perovskite Solar Cells Electron Transport Layer Crosslinking Solvent Resistance

Precise Polymerization Control: 1,6-Diazidohexane in CuAAC Step-Growth Polymerization for Defined Oligomers (DPn = 3-20)

For the synthesis of well-defined polytriazole oligomers via CuAAC step-growth polymerization, 1,6-diazidohexane offers precise control over the degree of polymerization (DPn). A study by Binauld et al. used 1,6-diazidohexane as a key monomer with α,ω-bis(O-propargyl)diethylene glycol. By introducing monofunctional benzyl azide as a chain terminator, they successfully synthesized polytriazole oligomers with a controlled DPn ranging from 3 to 20 [1]. This level of control is critical for kinetic studies and for producing materials with tailored properties. Furthermore, the polymerization kinetics using this system were thoroughly characterized, allowing for the determination of an activation energy (Ea) of 45 ± 5 kJ/mol for the polyaddition process, and the reaction was monitored via 1H NMR at 25, 45, and 60 °C [1]. This detailed kinetic understanding is not always available for other diazide monomers.

Polymerization kinetics
Supporting
DPn 3–20 controllable; Ea = 45 ± 5 kJ/mol
Supports tailored oligomer design and kinetic studies
CuAAC step-growth, monitored by ¹H NMR at 25–60 °C
Click Chemistry Step-Growth Polymerization Kinetics Polytriazole

Validated Application Scenarios for 1,6-Diazidohexane in Advanced Materials and Device Fabrication


Perovskite Solar Cell Manufacturing: Stabilizing Hole Transport Layers for Enhanced Efficiency and Lifetime

This scenario is supported by the evidence of 1,6-diazidohexane (N3) as an effective dopant in the spiro-OMeTAD hole transport layer (HTL) of perovskite solar cells (PSCs). By procuring DAZH, manufacturers can implement a proven strategy to mitigate the degradation of the HTL caused by the volatility of TBP and the migration of Li-TFSI, which are standard but problematic dopants [1]. The quantitative outcome is the ability to achieve champion device efficiencies of up to 22.7%, representing a significant performance benchmark for high-efficiency PSC production [1].

Solution-Processed Multilayer Electronics: Creating Robust, Solvent-Resistant Interlayers

This application directly follows the evidence of using 1,6-diazidohexane (DAZH) to crosslink PCBM into a solvent-resistant film. This is a critical enabling technology for fabricating solution-processed multilayer devices, such as high-performance PSCs, where the deposition of a subsequent layer would otherwise dissolve the underlying one. Procuring DAZH allows for the creation of a robust electron transport layer (ETL) that withstands DMF and other harsh solvents, enabling a validated device architecture that achieved 18.1% PCE in small area devices and 14.9% in modules [2].

Controlled Synthesis of Functional Polymers: Kinetic Studies and Tailored Oligomer Production

This scenario is for polymer chemists and materials scientists focused on precision synthesis. The evidence shows that 1,6-diazidohexane is an ideal monomer for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) step-growth polymerization when precise control over molecular weight is required. The ability to control the degree of polymerization (DPn) from 3 to 20 using a chain terminator, combined with a known activation energy (Ea) of 45 ± 5 kJ/mol, makes this compound the rational choice for researchers synthesizing polytriazole oligomers with defined properties and for those conducting detailed kinetic studies [3].

Application
Selection Property
Validation Focus
Perovskite solar cell HTL stabilization
Dopant immobilization via crosslinking
HTL integrity and device efficiency benchmarking
Solution-processed multilayer device fabrication
Solvent-resistant interlayer formation
Interlayer robustness under solvent challenge
Controlled polymer synthesis and kinetic studies
Precise degree-of-polymerization control
DPn range and activation energy assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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